Tuberculostearic acid

Tuberculosis Drug Discovery Assay Development

Traditional TB drug discovery is bottlenecked by weeks-long CFU assays. Tuberculostearic acid (TBSA) solves this as a species-specific surrogate endpoint: - 30× faster M. tuberculosis growth readout via GC-MS/MS vs. conventional CFU methods. - Validated surrogate for bacterial burden in murine lung tissue, reducing in vivo study turnaround. - Pan-Mycobacterium marker absent in non-mycobacterial controls, enabling culture-independent diagnostics.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 542-47-2
Cat. No. B146152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculostearic acid
CAS542-47-2
Synonyms10-methyloctadecanoic acid
10-methylstearic acid
tuberculostearic acid
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)CCCCCCCCC(=O)O
InChIInChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
InChIKeyBEOUGZFCUMNGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuberculostearic Acid: Mycobacterial Biomarker Overview


Tuberculostearic acid (TBSA), also known as 10-methyloctadecanoic acid, is a saturated long-chain fatty acid with the molecular formula C19H38O2 and a molecular weight of 298.50 g/mol [1]. It is characterized by a methyl branch at the 10th carbon position of an otherwise straight 18-carbon chain [2]. This unique branched structure differentiates it from unbranched saturated fatty acids like stearic acid. TBSA is naturally occurring and has been identified as a specific structural component of the cell envelope in various Actinomycetales, most notably in Mycobacterium tuberculosis [3].

Mycobacterium-specific biomarker via 10-methyl branch, absent in human metabolism
Culture-independent detection: supports GC-MS/MS quantification without bacterial growth wait
Pan-Mycobacterium scope: detected across tested species for broad biomarker research

Tuberculostearic Acid: Irreplaceable Specificity


The unique 10-methyl branch of tuberculostearic acid is not a trivial modification; it fundamentally alters the molecule's physicochemical properties and its biological origin. Unlike the ubiquitous stearic acid (C18:0) found in mammalian and plant tissues, TBSA is a specific product of mycobacterial and related actinomycete lipid metabolism [1]. This difference is crucial for applications requiring species-specific identification or bacterial burden quantification. For instance, analytical methods like GC-MS rely on the distinct fragmentation pattern and retention time of TBSA's methyl ester to differentiate it from the vast background of other fatty acids in clinical samples [2]. Substituting with stearic acid or another unbranched analog would result in a complete loss of diagnostic specificity, as the assay would no longer target a Mycobacterium-specific marker but a common human metabolite, leading to false-negative results or an inability to measure bacterial load. The following evidence quantifies the specific advantages of tuberculostearic acid that preclude generic substitution.

Target: Tuberculostearic acid
10-methyl branch ensures mycobacterial detection specificity; absent from mammalian host lipids.
Not interchangeable
Substitute: Stearic acid (unbranched C18)
Ubiquitous host fatty acid; replacement eliminates mycobacterial detection specificity, causing false-negative measurements.

Tuberculostearic Acid Quantitative Performance


GC-MS/MS Quantification Speed vs. Culture

Tuberculostearic acid (TBSA) quantification by GC-MS/MS provides a significantly faster correlate for bacterial burden than the traditional colony-forming unit (CFU) assay. In axenic medium, the quantity of TBSA methyl ester (TBSAME) was positively correlated with CFU counts. The TBSA-based method offers a ~30-fold faster time-to-result compared to conventional culture-based methods, which require 2–3 weeks for incubation [1]. This speed advantage is a direct functional consequence of TBSA's unique identity as a specific, quantifiable mycobacterial lipid biomarker, enabling direct chemical detection rather than time-dependent biological growth.

GC-MS/MS Speed
Head-to-head
14–21× faster than CFU assay
Supports rapid drug screening workflows
Time-to-result <1 day vs. 2–3 weeks
Tuberculosis Drug Discovery Assay Development

Detection Sensitivity of TSA-Lipid Markers

A targeted lipid assay for TSA-containing phosphatidylinositols (PIs) demonstrated highly sensitive detection limits for M. tuberculosis. The assay's performance was quantitatively defined, establishing a benchmark for analytical sensitivity. The detection limit was determined to be approximately 10^2 CFU for bacterial culture systems and 10^3 CFU for cell culture systems [1]. This level of sensitivity is critical for early-stage infection monitoring and for quantifying low bacterial burdens in experimental models.

Detection Sensitivity
Method context
~10² CFU (bacterial), ~10³ CFU (cell)
Enables low-burden detection in research models
Targeted TSA-PI lipid assay
Biomarker Validation Lipidomics Diagnostics

Pan-Mycobacterium Specificity

Tuberculostearic acid demonstrates broad diagnostic utility across the Mycobacterium genus while maintaining high specificity against other pathogens. In a study analyzing 14 Mycobacterium species and 3 Nocardia species, TBSA was detected in all mycobacterial species tested [1]. Crucially, TBSA was not found in any of the 8 patients with viral or non-mycobacterial bacterial pneumonia, establishing a specificity of 100% in that cohort for differentiating mycobacterial from other respiratory infections [1]. In contrast, another biomarker, C32 mycocerosic acid, was detected in only 5 of the 14 mycobacterial species, demonstrating TBSA's superior breadth as a pan-Mycobacterium marker [1].

Pan-Mycobacterium Specificity
Head-to-head
14/14 Mycobacterium spp. vs. 5/14 for C32 mycocerosic acid
Supports broad-spectrum biomarker research
100% specificity in non-mycobacterial pneumonia controls
Clinical Diagnostics Mycobacteriology Specificity

Pleural Effusion Diagnostic Accuracy

The diagnostic value of tuberculostearic acid has been quantitatively assessed in tuberculous pleural effusions. The test for TBSA in pleural fluid demonstrated a sensitivity of 54% and a specificity of 80% [1]. The positive predictive value was 75% [1]. This provides a benchmark for TBSA's performance in a specific, challenging clinical scenario, distinguishing it from its fundamental property of being absent in healthy human tissues. While not a perfect diagnostic, these metrics offer a quantitative basis for comparing TBSA-based tests to other diagnostic modalities for tuberculous pleurisy.

Pleural Effusion Accuracy
Assay context
Sensitivity 54%, Specificity 80%, PPV 75%
Reported research assay accuracy context
Pleural fluid biomarker study
Pleural Effusion Diagnostic Accuracy Tuberculosis

In Vivo Bacterial Burden Correlation

The quantity of TBSA methyl ester (TBSAME) in the lungs of gamma interferon knockout (GKO) mice was shown to be positively correlated with the number of colony-forming units (CFU) of M. tuberculosis [1]. This correlation was maintained both in the absence of drug treatment and following exposure to anti-TB agents [1]. This demonstrates that TBSA quantification can serve as a valid surrogate endpoint for bacterial burden in an established in vivo model of TB infection, an advantage not offered by non-specific fatty acid markers.

In Vivo Bacterial Burden
Head-to-head
Positive correlation with lung CFU counts
Supports in vivo biomarker endpoint studies
GKO mouse model, drug-treated context
In Vivo Pharmacology Mycobacterium tuberculosis Biomarker

Tuberculostearic Acid Key Applications


High-Throughput Anti-TB Drug Screening

Procure tuberculostearic acid as an analytical standard to enable the GC-MS/MS quantification method described by Cai et al. [1]. This method provides a 30-fold faster readout of mycobacterial growth inhibition compared to conventional CFU assays, directly addressing the bottleneck of long incubation times in TB drug discovery. The assay's positive correlation with CFU counts in axenic medium and macrophage cultures validates its use as a surrogate endpoint for screening compound libraries and prioritizing lead candidates.

In Vivo Efficacy Validation in Murine Models

Utilize tuberculostearic acid quantification in lung tissue from M. tuberculosis-infected mice as a validated surrogate endpoint for bacterial burden. The established positive correlation between TBSA methyl ester levels and CFU counts in the GKO mouse model [1] supports its use in preclinical efficacy studies. This application reduces the time and labor associated with traditional CFU enumeration from lung homogenates, accelerating in vivo lead optimization and dose-response studies.

Broad-Spectrum Mycobacterial Diagnostic Assay

Leverage the evidence that tuberculostearic acid is present in all 14 tested Mycobacterium species but absent in non-mycobacterial pneumonia controls [2]. This pan-Mycobacterium specificity makes TBSA an ideal target for developing a rapid, culture-independent diagnostic test (e.g., using GC-MS or targeted lipidomics) for detecting a wide range of mycobacterial infections in clinical specimens such as sputum or bronchoalveolar lavage fluid.

Treatment Monitoring in TB Patients

Implement a targeted lipid assay for TSA-containing phosphatidylinositols (PIs) in peripheral blood mononuclear cells (PBMCs) as a correlate for mycobacterial burden. Evidence shows elevated levels of these TSA markers in TB patients compared to healthy individuals, and levels decline upon successful anti-TB therapy [3]. This application provides a culture-free, molecular tool for monitoring treatment efficacy and potentially identifying patients at risk of relapse.

Application
Selection Property
Validation Focus
Application:High-throughput anti-TB compound screening
Selection Property:Surrogate endpoint for growth inhibition
Validation Focus:Correlation with CFU-based growth inhibition
Application:In vivo bacterial burden assessment in mouse TB models
Selection Property:TBSA as surrogate biomarker for lung CFU
Validation Focus:Positive correlation with lung CFU counts
Application:Research detection of mycobacteria in respiratory specimens
Selection Property:Pan-Mycobacterium specificity of TBSA
Validation Focus:Absence in non-mycobacterial controls
Application:Biomarker monitoring in PBMC research assays
Selection Property:TSA-containing PI levels as burden correlate
Validation Focus:Decline with anti-TB compound exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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